molecular formula C19H19N5O B2564269 N-(2-methoxyethyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866844-63-5

N-(2-methoxyethyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2564269
CAS No.: 866844-63-5
M. Wt: 333.395
InChI Key: QHEYJYAVNYFRAW-UHFFFAOYSA-N
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Description

The compound N-(2-methoxyethyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused [1,2,3]triazolo[1,5-a]quinazolin-5-amine core. Key structural features include:

  • A 4-methylphenyl substituent at position 3 of the triazoloquinazoline scaffold.
  • A 2-methoxyethyl group attached to the amine at position 4.

While direct biological data for this compound are unavailable in the provided evidence, its structural analogs suggest possible applications in medicinal chemistry, such as kinase inhibition or antimicrobial activity .

Properties

IUPAC Name

N-(2-methoxyethyl)-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c1-13-7-9-14(10-8-13)17-19-21-18(20-11-12-25-2)15-5-3-4-6-16(15)24(19)23-22-17/h3-10H,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEYJYAVNYFRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an azide and an alkyne under copper-catalyzed conditions.

    Quinazoline Core Construction: The quinazoline core is often constructed through a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.

    Coupling Reactions: The triazole and quinazoline intermediates are then coupled together using a palladium-catalyzed cross-coupling reaction.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the triazole or quinazoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced derivatives of the original compound.

    Substitution: Various substituted triazoloquinazolines depending on the reagents used.

Scientific Research Applications

N-(2-methoxyethyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor functions by interacting with receptor binding sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Analogs with the Triazoloquinazoline Core

a) Substituent Variations at Position 3 and 5
Compound Name Position 3 Substituent Position 5 Substituent Molecular Weight (g/mol) Key Properties/Notes
Target Compound 4-methylphenyl 2-methoxyethyl ~439.5* Enhanced solubility due to 2-methoxyethyl; moderate lipophilicity.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl)-... 3-methylphenyl 2-(3,4-dimethoxyphenyl)ethyl 439.519 Increased polarity from dimethoxy groups; may reduce blood-brain barrier penetration.
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-... 4-methylphenyl 2-(3,4-diethoxyphenyl)ethyl 467.6 Higher lipophilicity (XLogP3: 6.1) due to diethoxy groups; potential metabolic instability.
3-[(4-Ethylphenyl)sulfonyl]-N-(2-methoxyethyl)-... (4-ethylphenyl)sulfonyl 2-methoxyethyl N/A Sulfonyl group enhances electron-withdrawing effects; may improve target binding.
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-... benzenesulfonyl 4-ethoxyphenyl N/A Sulfonyl and ethoxy groups increase molecular weight and polarity.

*Estimated based on similar analogs.

Key Observations :

  • The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to bulkier aryl-alkyl substituents (e.g., diethoxyphenethyl in ).
  • Sulfonyl-containing analogs (e.g., ) may exhibit stronger binding to target proteins due to hydrogen-bonding interactions but could face metabolic challenges.
b) Substituent Position Effects
  • 3-Methylphenyl vs.

Analogs with Different Core Structures

a) Triazolopyrimidine Derivatives
  • N-(2-Methoxyethyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine : Core: Pyrimidine instead of quinazoline. Substituent: Similar 2-methoxyethyl group.
b) Pyrazolo[1,5-a]pyrimidine Derivatives
  • MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-...) :
    • Core: Pyrazolo[1,5-a]pyrimidine.
    • Substituent: Dual 2-methoxyethyl groups.
    • Implication : Bis-methoxyethyl substitution increases solubility but may reduce selectivity due to higher flexibility.

Research Findings and Implications

Physicochemical Properties

  • Lipophilicity : The target compound’s calculated XLogP3 is likely lower (~4–5) than analogs with diethoxy or sulfonyl groups (e.g., 6.1 for ), favoring better pharmacokinetics.
  • Solubility : The 2-methoxyethyl group enhances water solubility compared to aryl-alkyl chains in .

Biological Activity

N-(2-methoxyethyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a triazole ring fused to a quinazoline moiety. The presence of the methoxyethyl and methylphenyl groups enhances its lipophilicity and may influence its biological activity.

Research indicates that compounds related to triazoloquinazolines exhibit various mechanisms of action:

  • Inhibition of Topoisomerase II : Triazoloquinazolines have been shown to act as intercalative inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to cytotoxic effects in cancer cells by preventing DNA unwinding and replication .
  • Anti-inflammatory Activity : Some derivatives demonstrate anti-inflammatory properties by inhibiting the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammatory responses .

Cytotoxic Activity

The cytotoxic effects of this compound were evaluated against various cancer cell lines. The following table summarizes the IC50 values for related compounds:

Compound IDCell LineIC50 (μM)
16HepG26.29
16HCT-1162.44
VIIaHepG23.91
VIIaHCT-11615.16

These results indicate that the compound exhibits significant cytotoxicity against HCT-116 cells compared to HepG2 cells. The variation in sensitivity suggests that structural modifications can significantly impact biological activity.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study demonstrated that the substitution pattern on the triazoloquinazoline scaffold affects cytotoxicity. Compounds with larger substituents showed reduced activity due to steric hindrance affecting their ability to intercalate with DNA .
  • Topoisomerase Inhibition : Research showed that while some derivatives had strong intercalative properties (e.g., compound 16), they exhibited less inhibition against topoisomerase II compared to other classes of compounds like phthalazinones .
  • Anti-inflammatory Effects : In another study focusing on bioisosteric replacements within quinazoline derivatives, significant anti-inflammatory activity was observed in certain compounds that inhibited paw edema development in animal models .

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